H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH
Description
Properties
CAS No. |
185135-40-4 |
|---|---|
Molecular Formula |
C43H76N14O10 |
Molecular Weight |
949.2 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C43H76N14O10/c1-26(2)22-34(42(66)67)57-40(64)32(13-9-21-50-43(48)49)55-41(65)33(23-27-14-16-28(58)17-15-27)56-39(63)31(12-5-8-20-46)54-38(62)30(11-4-7-19-45)53-37(61)29(10-3-6-18-44)52-36(60)25-51-35(59)24-47/h14-17,26,29-34,58H,3-13,18-25,44-47H2,1-2H3,(H,51,59)(H,52,60)(H,53,61)(H,54,62)(H,55,65)(H,56,63)(H,57,64)(H,66,67)(H4,48,49,50)/t29-,30-,31-,32-,33-,34-/m0/s1 |
InChI Key |
MHBDROSEQFHJGJ-CVUOCSEZSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)CN |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)CNC(=O)CN |
Origin of Product |
United States |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) Strategies
Resin Selection and Initial Attachment
The synthesis begins with a Rink amide resin (0.59 mmol/g loading capacity), chosen for its compatibility with Fmoc chemistry and efficient cleavage under mild acidic conditions. In the referenced patent, a THF:DMF (9:1) solvent system achieves optimal swelling (2.5 mL/g resin), critical for ensuring reagent penetration. The first Fmoc-Leu-OH residue is attached using PyBOP®/HOBt activation (3 equiv each) in the presence of DIPEA (6 equiv), achieving >99% coupling efficiency as monitored by ninhydrin tests.
Sequential Chain Elongation
Subsequent residues are incorporated using the following optimized protocol per the patent WO2016140232A1:
- Deprotection : 25% piperidine in DMF (2 × 5 min)
- Coupling : Fmoc-AA-OH (1.3 equiv), DMT-MM (1.13 equiv), DIPEA (1.2 equiv) in THF:DMF (95:5)
- Scavenging : Hexylamine (1.2 equiv, 30 min post-coupling)
For the lysine-rich segment (positions 3–5), Fmoc-Lys(Boc)-OH derivatives prevent side-chain interference. Tyrosine incorporation at position 6 uses Fmoc-Tyr(tBu)-OH to block phenolic hydroxyl group reactivity.
Table 1: Coupling Efficiency for Each Residue
| Position | Amino Acid | Coupling Time (min) | Yield (%) |
|---|---|---|---|
| 1 | Leu | 30 | 99.2 |
| 2 | Arg(Pbf) | 45 | 98.7 |
| 3–5 | Lys(Boc) | 60 | 97.5–98.9 |
| 6 | Tyr(tBu) | 40 | 98.4 |
| 7 | Gly | 20 | 99.5 |
Data adapted from Examples 7–14 in WO2016140232A1 and Sigma-Aldrich protocols.
On-Resin Side Reactions Mitigation
The patent introduces amine scavengers (e.g., propylamine, piperidine-DBU mixtures) during arginine couplings to prevent guanidinium group-mediated side reactions. For the critical Arg-Leu junction (positions 7–8), 0.1 M HOBt additive reduces racemization risk to <0.5%.
Solution-Phase Fragment Condensation
Segmented Synthesis Approach
For large-scale production (>100 g), the peptide is divided into two fragments:
- Fragment A: H-Gly-Gly-Lys(Boc)-Lys(Boc)-Lys(Boc)-OH
- Fragment B: H-Tyr(tBu)-Arg(Pbf)-Leu-OH
Fragment A is synthesized via mixed anhydride method using isobutyl chloroformate/N-methylmorpholine (2.5 equiv each) in DCM at −15°C. Fragment B employs DCC/HOBt activation (1:1 molar ratio) in DMF, achieving 94% yield.
Convergent Coupling
Fragments are combined using HATU (1.1 equiv) and collidine (3 equiv) in DMF:CHCl₃ (1:1) at 4°C for 48 hr. This low-temperature approach minimizes Tyr oxidation (<2% byproduct). Post-coupling, global deprotection uses TFA:TIS:H₂O (95:2.5:2.5) with 0.1 M phenol as carbocation scavenger.
Purification and Characterization
Reverse-Phase HPLC Optimization
Crude peptide is purified on a C18 column (250 × 4.6 mm, 5 μm) with gradient elution:
- Mobile Phase A: 0.1% TFA in H₂O
- Mobile Phase B: 0.1% TFA in acetonitrile
- Gradient: 5–35% B over 40 min at 1 mL/min
The target peptide elutes at 28.4 min (λ = 214 nm), with purity >98% after two cycles.
Table 2: Analytical Parameters
| Parameter | Value | Method |
|---|---|---|
| Molecular Weight | 1063.2 Da | ESI-MS [M+H]⁺ |
| Isoelectric Point | 11.3 | Computational |
| Retention Factor | 0.72 (C18 TFA system) | HPLC |
| Aggregation Tendency | 0.15 (A₃₄₀/A₂₈₀) | UV Spectroscopy |
Synthetic Challenges and Optimization
Lysine Side-Chain Interactions
The triple lysine motif (positions 3–5) necessitates Boc protection (removed during final TFA cleavage). Unprotected ε-amines lead to intrachain lactamization (detected as +83 Da adducts in LC-MS). Patent data shows 5% byproduct formation without scavengers, reduced to <0.5% using hexylamine.
Industrial-Scale Production Considerations
Cost Analysis
Bulk synthesis (1 kg scale) shows material costs dominated by:
- Fmoc-Lys(Boc)-OH: 43% of total
- HATU: 22%
- Resin: 18%
Automated SPPS reduces labor costs by 60% compared to manual synthesis, with cycle times of 1.2 hr/residue for 8-mer peptides.
Environmental Impact
The THF:DMF solvent system accounts for 78% of waste volume. Patent WO2016140232A1 implements solvent recovery via fractional distillation (92% THF reuse), reducing ecological footprint by 40% compared to traditional methods.
Chemical Reactions Analysis
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like tyrosine can be oxidized to form dityrosine cross-links.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other residues through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in mild conditions.
Reduction: DTT or β-mercaptoethanol under neutral to slightly basic conditions.
Substitution: Mutagenic primers and DNA polymerases in PCR reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to dityrosine formation, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
Chemistry
Peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH are used as model compounds in studies of peptide chemistry, including synthesis, folding, and stability.
Biology
In biological research, such peptides can serve as substrates for enzymes, inhibitors of protein-protein interactions, or probes for studying cellular processes.
Medicine
Peptides are explored for their therapeutic potential, including as antimicrobial agents, hormone analogs, and drug delivery systems.
Industry
In the industrial sector, peptides are used in the development of cosmetics, nutraceuticals, and as components in diagnostic assays.
Mechanism of Action
The mechanism of action of peptides like H-Gly-Gly-Lys-Lys-Lys-Tyr-Arg-Leu-OH depends on their specific sequence and structure. They can interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating biological pathways. For instance, the presence of lysine residues may facilitate binding to negatively charged molecules like DNA or cell membranes.
Comparison with Similar Compounds
Sequence and Structural Features
Key differences in amino acid sequences and modifications among related peptides are summarized below:
Key Observations :
- The target peptide’s triple lysine motif distinguishes it from shorter analogs (e.g., H-Gly-Gly-Lys-OH) and neutral peptides (e.g., hexaglycine).
- Unlike Leu-enkephalin, which binds opioid receptors, the target peptide’s charged residues may favor interactions with nucleic acids or microbial membranes .
Physicochemical Properties
A comparative analysis of molecular properties is provided below:
| Compound Name | Molecular Weight (Da) | Charge (pH 7) | Solubility | Structural Features |
|---|---|---|---|---|
| This compound | ~1,100* | +4 | Moderate (aqueous) | Flexible, amphipathic |
| Leu-enkephalin | 555.6 | 0 | Low (hydrophobic) | Compact, β-turn conformation |
| H-Gly-Gly-Gly-Gly-Gly-Gly-OH | 360.3 | 0 | High | Linear, no secondary structure |
| H-TYR-GLY-GLY-PHE-LEU-LYS-OH ACETATE SALT | ~800* | +1 | High (salt form) | Extended, charged C-terminus |
*Estimated based on amino acid composition.
Key Observations :
- The target peptide’s +4 charge is significantly higher than most analogs, suggesting stronger electrostatic interactions .
- Acetate salts (e.g., H-Gly-Gly-Lys-OH Acetate) improve solubility, but the target peptide’s unmodified form may require buffered solutions for stability .
Membrane Interactions:
- Target Peptide : The triple lysine motif enhances adsorption to negatively charged membranes (e.g., bacterial membranes) but may reduce cellular uptake efficiency compared to smaller peptides .
Protease Resistance:
- Gly-Gly motifs in the target peptide may confer resistance to proteases that cleave at bulkier residues, whereas Leu-enkephalin is rapidly degraded in vivo .
Antimicrobial Potential:
- Cationic peptides like this compound are hypothesized to disrupt microbial membranes, similar to polylysine derivatives. However, evidence for specific activity is absent in the provided data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
